Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Amino-5-bromopyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Pyrimidine, an aromatic heterocyclic compound, is a fundamental building block in nature, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, featured in a multitude of approved drugs.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for phenyl rings and form critical hydrogen bonds with biological targets, have cemented its importance in drug design.[1]
This guide focuses on a key derivative, 2-Amino-5-bromopyrimidine-4-carboxylic acid , a trifunctionalized heterocyclic building block of significant interest to researchers in organic synthesis and drug development. The strategic placement of an amino group, a bromine atom, and a carboxylic acid on the pyrimidine ring provides a versatile platform for constructing complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments. This versatility makes it an invaluable intermediate in the synthesis of targeted therapeutics, most notably protein kinase inhibitors for oncology and inflammatory diseases.[3][4]
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application in synthesis and research. The key identifiers and properties of 2-Amino-5-bromopyrimidine-4-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914208-48-3 | [5][6][7] |
| Molecular Formula | C₅H₄BrN₃O₂ | [8][9] |
| Molecular Weight | 218.01 g/mol | [10] |
| IUPAC Name | 2-Amino-5-bromopyrimidine-4-carboxylic acid | [5] |
| Appearance | White to off-white or light yellow solid/powder | [11][12] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF | [13] |
| SMILES | NC1=NC=C(Br)C(C(=O)O)=N1 | [9] |
| InChI Key | Not readily available, generated from structure | N/A |
Note: Some properties like melting point and specific spectral data are not widely published for this exact compound, but data from closely related analogs like 2-Amino-5-bromopyrimidine (m.p. 241-243 °C) suggest it is a high-melting solid.
Synthesis and Chemical Reactivity
The synthetic utility of 2-Amino-5-bromopyrimidine-4-carboxylic acid stems from its straightforward preparation and the distinct reactivity of its three functional groups.
Synthetic Strategy
While multiple routes can be envisioned, a common and logical approach involves the direct bromination of a pre-existing 2-aminopyrimidine-4-carboxylic acid scaffold. This strategy leverages the activating effect of the amino group on the pyrimidine ring, directing electrophilic substitution. A typical reagent for this transformation is N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions.[14][15]
Diagram: General Synthetic Workflow
Caption: Synthesis via electrophilic bromination.
Detailed Experimental Protocol: Synthesis via Bromination
The following protocol is a representative procedure adapted from the synthesis of similar brominated pyrimidines.[15]
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Dissolution: Dissolve 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent, such as acetonitrile, in a round-bottom flask protected from light.
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Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise while stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight in the dark.
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Workup: Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.
-
Purification: Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Chemical Reactivity and Functionalization
The true power of this building block lies in its capacity for selective functionalization at its three key positions.
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C5-Bromine Atom: The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which is critical for exploring the structure-activity relationship (SAR) in drug candidates.[3][4]
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Suzuki-Miyaura Coupling: Reacts with boronic acids/esters.
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Buchwald-Hartwig Amination: Forms C-N bonds with amines.
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Ullmann Condensation: Couples with alcohols or amines.[14]
-
-
C2-Amino Group: The amino group can be acylated, alkylated, or used as a key hydrogen bond donor for molecular recognition, particularly for binding to the hinge region of protein kinases.[4]
-
C4-Carboxylic Acid: This group can be converted into esters, amides, or other derivatives. This functionalization can improve solubility, modulate pharmacokinetic properties, or introduce additional points of interaction with a biological target.[13][14]
Diagram: Reactivity Map
Caption: Key sites for chemical functionalization.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer and other diseases.[16] The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[2] 2-Amino-5-bromopyrimidine-4-carboxylic acid serves as an ideal starting point for designing such inhibitors.
The 2-amino group typically forms one or two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor. The core pyrimidine ring provides a rigid scaffold, and the C5 position (bearing the bromine) points out towards the solvent-exposed region, making it a perfect vector for modification via cross-coupling to achieve potency and selectivity against a specific kinase target.[4][14] Derivatives of this and related pyrimidine scaffolds have shown inhibitory activity against kinases such as CK2, Aurora kinases, and PIM-1.[14][16][17][18]
Diagram: Kinase Inhibitor Scaffold Interaction
Caption: Interaction of the aminopyrimidine core with a kinase.
Analytical and Safety Profile
Expected Spectral Data
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¹H NMR: The spectrum would be expected to show a singlet for the proton at the C6 position of the pyrimidine ring. Signals for the amino (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration.
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¹³C NMR: Signals corresponding to the five distinct carbon atoms of the pyrimidyl and carboxyl groups would be observed.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+H]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
IR Spectroscopy: Characteristic absorption bands would be present for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C=N/C=C stretching (pyrimidine ring).
Spectral data for closely related compounds like 2-Amino-5-bromopyridine can be found in public databases and serve as a reference.[19][20][21]
Safety and Handling
Based on GHS data for the closely related compound 2-Amino-5-bromopyrimidine, appropriate safety precautions are necessary.[22]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life).
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood.
Conclusion
2-Amino-5-bromopyrimidine-4-carboxylic acid is a high-value, versatile chemical intermediate with significant applications in modern organic synthesis and pharmaceutical research. Its trifunctional nature allows for selective and sequential modifications, making it an ideal scaffold for building molecular complexity. Its most prominent role is as a foundational building block for the development of potent and selective protein kinase inhibitors, underscoring its importance to scientists and researchers dedicated to discovering the next generation of targeted therapeutics.
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